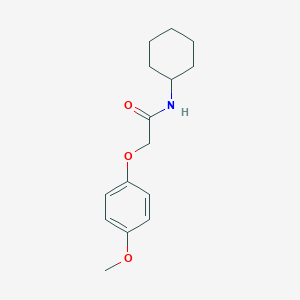
N-(2,5-dichlorophenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-propoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide. The purpose of
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX, N-(2,5-dichlorophenyl)-2-propoxybenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). Diclofenac has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
实验室实验的优点和局限性
Diclofenac has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Diclofenac may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide may interact with other drugs or compounds, which can affect its activity.
未来方向
There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-propoxybenzamide that can improve its bioavailability and efficacy. Another area of interest is the investigation of the potential of N-(2,5-dichlorophenyl)-2-propoxybenzamide in the treatment of neurodegenerative disorders. Finally, there is a need for further research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-propoxybenzamide in different patient populations, particularly in elderly patients and those with comorbidities.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-2-propoxybenzamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX, thereby reducing the production of prostaglandins and reducing pain and inflammation. Diclofenac has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide, including the development of new formulations, investigation of its potential in the treatment of neurodegenerative disorders, and further research on its safety and efficacy.
合成方法
Diclofenac can be synthesized using various methods, including the condensation of 2,5-dichloroaniline with 2-chloroacetyl chloride to form 2,5-dichlorobenzoylacetyl chloride, which is then reacted with 2-propoxyaniline to yield N-(2,5-dichlorophenyl)-2-propoxybenzamide. Another method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-propoxyaniline in the presence of a base such as triethylamine.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
产品名称 |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(17)7-8-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI 键 |
HINQOWQOBWVYSB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)











